molecular formula C9H7ClO3 B1272284 4-Acetoxybenzoyl chloride CAS No. 27914-73-4

4-Acetoxybenzoyl chloride

Cat. No.: B1272284
CAS No.: 27914-73-4
M. Wt: 198.6 g/mol
InChI Key: CGEOYYBCLBIBLG-UHFFFAOYSA-N
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Description

4-Acetoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an acetoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

The primary target of 4-Acetoxybenzoyl chloride (4-ABA) is the receptor binding site of bacterial ribosomes . Ribosomes are the protein factories of the cell, and by interacting with them, 4-ABA can influence protein synthesis.

Mode of Action

4-ABA binds to the receptor binding site of bacterial ribosomes . This interaction can lead to changes in the protein synthesis process, potentially inhibiting the growth and proliferation of bacteria.

Result of Action

4-ABA has been shown to be active against a number of Gram-positive and Gram-negative bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that it could have potential applications as an antibacterial agent.

Biochemical Analysis

Biochemical Properties

4-Acetoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including bacterial ribosomes. The compound binds to the receptor binding site of bacterial ribosomes, exhibiting activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus . This interaction suggests that this compound can inhibit protein synthesis in bacteria, making it a potential candidate for antibacterial applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with bacterial ribosomes indicates its potential to disrupt protein synthesis, leading to altered cellular functions and metabolic processes . Additionally, its impact on gene expression can result in changes in cellular behavior and responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the receptor binding site of bacterial ribosomes, inhibiting protein synthesis. This inhibition can lead to the disruption of essential cellular processes, ultimately affecting cell viability and function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various factors, including temperature and storage conditions . Over time, the degradation of the compound can lead to reduced efficacy and altered cellular responses. Long-term studies in both in vitro and in vivo settings are essential to understand the temporal effects of this compound fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that the compound’s threshold effects and toxicological profiles are dose-dependent . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The interaction with specific enzymes and cofactors is essential for understanding the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization within specific cellular compartments, such as the cytoplasm or nucleus, can influence its interactions with biomolecules and its overall biological effects . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxybenzoyl chloride can be synthesized through the acetylation of 4-hydroxybenzoyl chloride. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-acetoxybenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-acetoxybenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    4-Acetoxybenzoic Acid: Formed through hydrolysis.

    4-Acetoxybenzaldehyde: Formed through reduction.

    Various Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

4-Acetoxybenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and resins with specific properties.

Comparison with Similar Compounds

    4-Chlorobenzoyl Chloride: Similar structure but lacks the acetoxy group.

    4-Methoxybenzoyl Chloride: Contains a methoxy group instead of an acetoxy group.

    4-Bromobenzoyl Chloride: Substituted with a bromine atom instead of an acetoxy group.

Uniqueness: 4-Acetoxybenzoyl chloride is unique due to the presence of the acetoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the acetoxy functionality is desired.

Properties

IUPAC Name

(4-carbonochloridoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOYYBCLBIBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373314
Record name p-acetoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27914-73-4
Record name p-acetoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27914-73-4
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Synthesis routes and methods I

Procedure details

A mixture of 4-acetoxybenzoic acid (516 mg) and oxalyl chloride (0.5 ml) was stirred for 30 minutes. The mixture was concentrated under reduced pressure to give 4-acetoxybenzoyl chloride.
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of 4-acetoxybenzoic acid (100 g, 555.1 mmol) in CH2Cl2 (50 mL) was treated with a catalytic amount of DMF (0.5 mL) and cooled in ice bath. The reaction was stirred as neat oxalyl chloride (51 mL, 582.82 mmol, 1.05 equiv.) was added dropwise. The reaction was allowed to warm to ambient temperature and stirred overnight. The reaction mixture was concentrated under reduced pressure to give 4-(chlorocarbonyl)phenyl acetate (110 g, 100% th.; 110% pract.), which was used in the next step without further purification; 1H NMR (CDCl3) δ 8.09 (d, 2H), 7.20 (d, 2H), 2.28 (s, 3H) ppm.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 200 ml-reaction vessel, 21.4 g (1.18×10-1M) of p-acetoxybenzoic acid and 80 ml of dry benzene were placed. To the mixture, 25.0 g (1.20×10-1M) of phosphorus pentachloride was added in 10 minutes at room temperature, followed by stirring for 3 hours at 50° C. After cooling, the solvent of the reaction mixture was distilled off to provide oily p-acetoxybenzoyl chloride.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Thionyl chloride (11.1 mL, 15.3 mmol) was added to 4-acetoxybenzoic acid (2.50 g, 13.9 mmol), and the reaction was warmed to reflux. The reaction was cooled after heating for 3.5 hours, and concentrated in vacuo to give a colorless oil. Toluene was added to the residue and the mixture was concentrated in vacuo to remove any residual thionyl chloride. This process was repeated twice more to give 510 (2.54 g, 92%) as a colorless oil. This material was used in the next step without additional purification.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods V

Procedure details

A solution of 4-acetoxybenzoic acid (200 mg, 1.11 mmol), thionyl chloride(1.6 mL), 1 drop of DMF, and 7.5 mL of chlorobenzene was heated to 80° C. for 1.5 hrs. The reaction was then cooled to room temperature and the solvent and excess thionyl chloride were removed in vacuo. Theoretical yield of the title compound was assumed and the residue was used as is.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Acetoxybenzoyl chloride in synthesizing poly(ester-amide)s?

A1: this compound acts as a crucial building block in the synthesis of poly(ester-amide)s derived from 4-Hydroxybenzoic acid (4-HBA) and 4-Aminobenzoic acid (4-ABA) []. It reacts with silylated 4-Aminobenzoic acid through an acylation reaction, forming a dimer. This dimer can then undergo polycondensation at high temperatures (350-400°C), resulting in the formation of the desired poly(ester-amide) [].

Q2: Are there alternative synthesis routes using this compound for these polymers?

A2: Yes, the research highlights an alternative "one-pot procedure." Instead of isolating the dimer, N-(4-acetoxybenzoyl)-4-aminobenzoic acid, it can be directly polycondensed in situ []. This method offers a potentially more efficient pathway to the poly(ester-amide). Interestingly, the research found that the different synthetic approaches yielded polymers with distinct morphologies, highlighting the influence of synthetic routes on material properties [].

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